2,4-dimethoxy-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]aniline
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Overview
Description
2,4-Dimethoxy-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of methoxy groups at the 2 and 4 positions on the aniline ring, as well as a complex substituent at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]aniline can be achieved through a multi-step process involving several key reactions:
Starting Materials: The synthesis begins with commercially available 2,4-dimethoxyaniline and 3-methoxy-4-phenylmethoxybenzaldehyde.
Formation of Schiff Base: The first step involves the condensation of 2,4-dimethoxyaniline with 3-methoxy-4-phenylmethoxybenzaldehyde under acidic conditions to form a Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of nitro, halogenated, or sulfonated derivatives.
Scientific Research Applications
2,4-Dimethoxy-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]aniline has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]aniline involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxyaniline: A simpler analogue with similar methoxy substitutions but lacking the complex substituent at the nitrogen atom.
3,4-Dimethoxyphenethylamine: An analogue with methoxy groups on the phenyl ring and an ethylamine substituent.
Uniqueness
2,4-Dimethoxy-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]aniline is unique due to its complex structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2,4-dimethoxy-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-25-19-10-11-20(22(14-19)26-2)24-15-18-9-12-21(23(13-18)27-3)28-16-17-7-5-4-6-8-17/h4-14,24H,15-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBFNTLHCKKCGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NCC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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